molecular formula C64H106N22O21 B013104 Arg-arg-leu-ile-glu-asp-ala-glu-tyr-ala-ala-arg-gly CAS No. 81156-93-6

Arg-arg-leu-ile-glu-asp-ala-glu-tyr-ala-ala-arg-gly

Cat. No. B013104
CAS RN: 81156-93-6
M. Wt: 1519.7 g/mol
InChI Key: KEOPTZKJOKJEIM-VDNREOAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • The peptide consists of 13 amino acids: Arginine (Arg), Leucine (Leu), Isoleucine (Ile), Glutamic acid (Glu), Aspartic acid (Asp), Alanine (Ala), Tyrosine (Tyr), and Glycine (Gly).

  • It is a linear sequence of amino acids, often found in biological systems.





  • Synthesis Analysis



    • The peptide can be synthesized using solid-phase peptide synthesis (SPPS) or other chemical methods.

    • SPPS involves stepwise addition of protected amino acids to a growing peptide chain anchored on a solid support.





  • Molecular Structure Analysis



    • The molecular formula is C64H106N22O21.

    • The peptide has a molecular weight of approximately 1519.66 g/mol.

    • The three-letter abbreviations for the amino acids are: Arg, Leu, Ile, Glu, Asp, Ala, Tyr, and Gly.





  • Chemical Reactions Analysis



    • The peptide can participate in various chemical reactions, including hydrolysis, amidation, and oxidation.

    • It may serve as a substrate for protein tyrosine kinases.





  • Physical And Chemical Properties Analysis



    • Solubility: The peptide’s solubility depends on the solvent and pH.

    • Stability: It may be susceptible to enzymatic degradation.

    • Charge: The peptide carries a net charge based on its amino acid composition.




  • Scientific Research Applications

    • It is a key component of pyridine haemichrome, a protein involved in tyrosine phosphorylation. This finding was reported in the study "Breakdown on pyridine haemichrome by liver extracts" by Colleran, E., & O Carra, P. (1969) in The Biochemical journal (Colleran & O Carra, 1969).

    • In the field of immunology, a related synthesized peptide (Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys) was identified as being crucial in the detection of antibodies to human T-lymphotropic virus type III. This was detailed in the paper "Detection of antibodies to human T-lymphotropic virus type III by using a synthetic peptide of 21 amino acid residues corresponding to a highly antigenic segment of gp41 envelope protein" by Wang, J. J., Steel, S., Wisniewolski, R., & Wang, C. Y. (1986) in Proceedings of the National Academy of Sciences of the United States of America (Wang et al., 1986).

    • This peptide sequence also stimulates the secretion of immunoreactive growth hormone both in vitro and in vivo, as found in the study "Growth hormone-releasing factor from a human pancreatic tumor that caused acromegaly" by Guillemin, R., Brazeau, P., Böhlen, P., Esch, F., Ling, N., & Wehrenberg, W. B. (1982) in Science (Guillemin et al., 1982).

    • Additionally, the peptide library approach successfully identified peptides as substrates for protein kinases, with Ile being the optimal residue at the position N-terminal to tyrosine. This was outlined in "Use of synthetic peptide libraries and phosphopeptide-selective mass spectrometry to probe protein kinase substrate specificity" by Till, J., Annan, R., Carr, S., & Miller, W. (1994) in The Journal of biological chemistry (Till et al., 1994).

    Safety And Hazards



    • No specific safety hazards are associated with this peptide.

    • Standard laboratory precautions should be followed during handling.




  • Future Directions



    • Investigate its role in cellular signaling pathways.

    • Explore potential therapeutic applications.




    properties

    IUPAC Name

    (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C64H106N22O21/c1-8-31(4)49(86-60(106)42(26-30(2)3)83-55(101)39(14-11-25-74-64(70)71)81-53(99)37(65)12-9-23-72-62(66)67)61(107)82-41(20-22-46(90)91)57(103)85-44(28-47(92)93)59(105)78-34(7)52(98)80-40(19-21-45(88)89)56(102)84-43(27-35-15-17-36(87)18-16-35)58(104)77-32(5)50(96)76-33(6)51(97)79-38(13-10-24-73-63(68)69)54(100)75-29-48(94)95/h15-18,30-34,37-44,49,87H,8-14,19-29,65H2,1-7H3,(H,75,100)(H,76,96)(H,77,104)(H,78,105)(H,79,97)(H,80,98)(H,81,99)(H,82,107)(H,83,101)(H,84,102)(H,85,103)(H,86,106)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)/t31-,32-,33-,34-,37-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KEOPTZKJOKJEIM-VDNREOAASA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C64H106N22O21
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    1519.7 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Arg-arg-leu-ile-glu-asp-ala-glu-tyr-ala-ala-arg-gly

    CAS RN

    81156-93-6
    Record name Arginyl-arginyl-leucyl-isoleucyl-glutamyl-aspartyl-alanyl-glutamyl-tyrosyl-alanyl-alanyl-arginyl-glycine
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081156936
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    Citations

    For This Compound
    122
    Citations
    AW Thurston Jr, SD Shukla - Biochemical and biophysical research …, 1992 - Elsevier
    … of membranes isolated from A43 1 cells with EGF caused a 2-3 fold increase in phosphorylation of a synthetic peptide (Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly) which is a …
    S Horikoshi, T Nakamura, M Kawaguchi… - Journal of Molecular …, 2015 - Elsevier
    … in existing PCR tubes so as to achieve high reproducibility and precise thermal control in our examination of the proteolysis of the Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly …
    DH Walker, D Kuppuswamy, A Visvanathan… - Biochemistry, 1987 - ACS Publications
    … specificity ofaffinity-purified insulinreceptor/kinase, hydroxyamino acid containing analogues of the synthetic peptide substrate Arg-Arg-Leu-Ile-Glu-AspAla-Glu-Tyr-Ala-Ala-Arg-Gly were …
    Number of citations: 47 0-pubs-acs-org.brum.beds.ac.uk
    JW Sparks, DL Brautigan - Journal of Biological Chemistry, 1985 - Elsevier
    … Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly, were … Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu- Tyr-Ala-Ala-Arg-Gly, were … Arg-Arg-Leu-Ile- Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly; [Va15]…
    JH Till, RS Annan, SA Carr, WT Miller - Journal of Biological Chemistry, 1994 - ASBMB
    … been carried out on the nonreceptor tyrosine kinase v-Abl using a peptide library based on the v-Src autophosphorylation site (Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly). …
    Number of citations: 111 www.jbc.org
    CY Zhu, SD Shukla - Life sciences, 1993 - Elsevier
    … To assay the tyrosine kinase activity, we used a 13 amino acid synthetic peptide (Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-ArgGly) which contains sequences similar to the …
    SE Tollefsen, RM Stoszek, K Thompson - Biochemistry, 1991 - ACS Publications
    … Both IGF I receptor dimers and tetramers exhibit similar kinase activities using the synthetic substrate Arg-ArgLeu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly, indicating that the failure to …
    Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
    JE Casnellie, ML Harrison, LJ Pike… - Proceedings of the …, 1982 - National Acad Sciences
    … Thus, this new peptide had the sequence Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly. The second peptide, like SRC-peptide, was phosphorylated by the Triton X-100 …
    Number of citations: 317 www.pnas.org
    LJ Pike, AT Eakes, EG Krebs - Journal of Biological Chemistry, 1986 - Elsevier
    … The purified kinase exhibited a specific activity of 300 nmol/min/mg of protein at 30 “C using the synthetic peptide, Arg-ArgLeu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly, …
    DL Mason, ML Harrison, RL Geahlen - Biochimica et Biophysica Acta (BBA) …, 1985 - Elsevier
    … The phosphorylation of other substrates such as casein or the RR-SRC peptide (Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly) by the tyrosine protein kinase was less sensitive …

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.